molecular formula C14H29BO2 B13993223 4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane

Cat. No.: B13993223
M. Wt: 240.19 g/mol
InChI Key: GHWOAHGGMYAYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable alcohol under dehydrating conditions. One common method is the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with 1-methylheptanol in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron atom to a different oxidation state.

    Substitution: The boron atom can be substituted with other functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents such as halogens, alkyl halides, or organometallic compounds. These reactions are usually conducted under inert atmosphere conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, boronates, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced properties for various industrial applications.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules through the boron atom. The boron atom can interact with nucleophiles, electrophiles, and other reactive species, facilitating various chemical transformations. In biological systems, the compound can target specific molecular pathways and enzymes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-butyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This compound’s structure allows for unique reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis and various scientific applications. Its ability to form stable complexes and participate in diverse chemical transformations sets it apart from other similar compounds.

Properties

Molecular Formula

C14H29BO2

Molecular Weight

240.19 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-octan-2-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H29BO2/c1-7-8-9-10-11-12(2)15-16-13(3,4)14(5,6)17-15/h12H,7-11H2,1-6H3

InChI Key

GHWOAHGGMYAYEI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.